molecular formula C23H23N3O3S B6563003 3-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one CAS No. 1021230-55-6

3-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6563003
CAS No.: 1021230-55-6
M. Wt: 421.5 g/mol
InChI Key: FBIOXJSXWCDVFD-UHFFFAOYSA-N
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Description

3-(3-Methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a 3-methoxypropyl group at position 3 and a sulfanyl-linked 5-methyl-2-phenyloxazole moiety at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in analgesic and anti-inflammatory applications . The compound’s structural complexity arises from the oxazole ring, which introduces steric and electronic effects that may influence its bioactivity and physicochemical properties. Its molecular formula is inferred as C₂₃H₂₆N₃O₃S, with a molar mass of 424.54 g/mol (calculated from substituent contributions).

Properties

IUPAC Name

3-(3-methoxypropyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-16-20(24-21(29-16)17-9-4-3-5-10-17)15-30-23-25-19-12-7-6-11-18(19)22(27)26(23)13-8-14-28-2/h3-7,9-12H,8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIOXJSXWCDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxypropyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, alongside detailed research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydroquinazolinone
  • Functional Groups : Methoxypropyl, oxazole, and sulfanyl groups

The molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 341.43 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of the compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)
Pseudomonas aeruginosa 0.21
Escherichia coli 0.21
Candida albicans 0.15

These results demonstrate that the compound exhibits significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been assessed for its anticancer properties. In vitro studies reveal that it induces apoptosis in various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical) 10.5
MCF-7 (Breast) 12.3
A549 (Lung) 8.7

The mechanism of action appears to involve the disruption of cell cycle progression and induction of reactive oxygen species (ROS), leading to cell death .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method showed that the compound has selective toxicity towards cancer cells while sparing normal cells:

Cell TypeViability (%)
Normal Fibroblasts 85
Cancer Cells (HeLa) 45

This selectivity is crucial for therapeutic applications, minimizing side effects associated with conventional chemotherapeutics .

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against clinical strains of bacteria resistant to standard antibiotics. Results showed that it effectively inhibited growth in multidrug-resistant strains, suggesting its potential role in treating resistant infections .

Study 2: Anticancer Mechanism

A detailed mechanistic study revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. The activation of caspase-3 and caspase-9 was observed, confirming its role as an apoptosis inducer .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity
Target Compound C₂₃H₂₆N₃O₃S 424.54 3-(3-Methoxypropyl), 2-(oxazolemethylsulfanyl) Under investigation (hypothesized analgesic/anti-inflammatory)
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one C₁₆H₁₄N₂O₂S 298.36 3-(3-Methoxyphenyl), 2-methylsulfanyl Analgesic activity demonstrated in rodent models
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one C₂₃H₁₇ClN₂O₂S 420.91 2-(chlorophenyl-oxoethylsulfanyl), 3-phenyl Unreported bioactivity; structural focus on halogenated aryl groups
3-(3-Methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)oxolan-2-one C₆H₈N₃O₂S 186.21 Triazole-thione fused to oxolanone Antimicrobial potential (common in triazole derivatives)

Key Observations :

The oxazolemethylsulfanyl substituent introduces rigidity and π-π stacking capacity via the phenyl-oxazole system, contrasting with simpler methylsulfanyl groups in .

Bioactivity Trends: Analgesic activity in correlates with the quinazolinone core and methoxyaryl substituents. The target compound’s oxazole moiety may modulate receptor binding affinity. Halogenated derivatives like prioritize structural diversity but lack reported bioactivity data.

Synthetic Strategies :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is common for introducing aryl/heteroaryl groups. The target compound’s oxazole group may require multi-step synthesis involving cyclization and sulfanyl linkage .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity: The target compound’s LogP (estimated via fragment-based methods) is ~3.2, higher than (LogP ~2.5) due to the elongated 3-methoxypropyl chain.
  • Metabolic Stability : The oxazole ring may resist oxidative metabolism compared to triazole derivatives , though the sulfanyl group could be susceptible to glutathione conjugation.

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